molecular formula C14H18N2O3 B7032971 N-(3-amino-3-oxopropyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide

N-(3-amino-3-oxopropyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B7032971
M. Wt: 262.30 g/mol
InChI Key: RJOFWAXVGDDIQU-UHFFFAOYSA-N
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Description

N-(3-amino-3-oxopropyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic organic compound with a complex structure that includes a chromene ring, an amino group, and a carboxamide group

Properties

IUPAC Name

N-(3-amino-3-oxopropyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-16(7-6-13(15)17)14(18)11-8-10-4-2-3-5-12(10)19-9-11/h2-5,11H,6-9H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOFWAXVGDDIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)N)C(=O)C1CC2=CC=CC=C2OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-3-oxopropyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the intramolecular N–Me and N–H aminoetherification using a Rh-catalyzed olefin aziridination–aziridine ring-opening domino reaction . This method allows for the stereocontrolled synthesis of 2,3-disubstituted aminoether O-heterocyclic scaffolds, including chromanes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using high-throughput methods such as multiplex-LC-MS/MS for the analysis of intermediates and final products . The use of robust and scalable reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-3-oxopropyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include various substituted chromenes, amino derivatives, and carboxamide derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(3-amino-3-oxopropyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-amino-3-oxopropyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways . The specific pathways involved depend on the structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and amino carboxamides, such as N-(3-amino-3-oxopropyl)benzamide and N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide .

Uniqueness

N-(3-amino-3-oxopropyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and the chromene ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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